4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
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Overview
Description
4-[3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoic acid moiety linked to a 3,5-di-tert-butylphenyl group through a prop-1-en-1-yl chain, which includes a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of 3,5-di-tert-butylphenylboronic acid: This is achieved by reacting 3,5-di-tert-butylbromobenzene with n-butyllithium, followed by treatment with triisopropyl borate.
Coupling Reaction: The 3,5-di-tert-butylphenylboronic acid is then coupled with a suitable benzoic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Formation of the Prop-1-en-1-yl Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.
3,5-Di-tert-butylphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A polymer stabilizer with antioxidant properties.
Uniqueness
4-[3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid stands out due to its unique combination of structural features, which confer both antioxidant and anti-inflammatory properties. Its enone structure also allows for diverse chemical reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-[3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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